methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate
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Overview
Description
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate is a complex organic compound with a unique structure that includes a cycloheptane ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate typically involves multiple steps, starting with the preparation of the cycloheptane ring followed by the introduction of the oxazole ring. Common reagents used in these reactions include cycloheptanone, hydroxylamine, and various catalysts to facilitate ring formation and fusion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate
- N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Uniqueness
Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 3-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)propanoate |
InChI |
InChI=1S/C13H18N2O4/c1-18-11(16)7-8-14-13(17)12-9-5-3-2-4-6-10(9)19-15-12/h2-8H2,1H3,(H,14,17) |
InChI Key |
CSOCVVZQUPNYKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=NOC2=C1CCCCC2 |
Origin of Product |
United States |
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